molecular formula C19H11NO4 B15317836 1,3-Dioxoisoindolin-2-yl 2-naphthoate

1,3-Dioxoisoindolin-2-yl 2-naphthoate

Cat. No.: B15317836
M. Wt: 317.3 g/mol
InChI Key: LHCZZLWHALILLL-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-naphthoate is a complex organic compound characterized by the presence of an isoindoline nucleus and a naphthoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-naphthoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent. The reaction mixture is refluxed overnight, yielding the desired product with a moderate yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-naphthoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where the naphthoate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield various hydroxy derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-naphthoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the naphthoate group.

    Phthalimide: Another isoindoline derivative with similar structural features.

    Naphthoquinone: Contains the naphthoate group but differs in the core structure.

Uniqueness

This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) naphthalene-2-carboxylate

InChI

InChI=1S/C19H11NO4/c21-17-15-7-3-4-8-16(15)18(22)20(17)24-19(23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

LHCZZLWHALILLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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